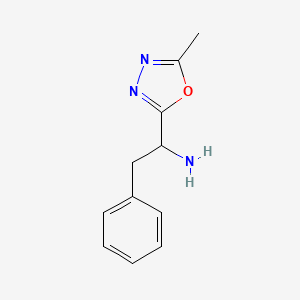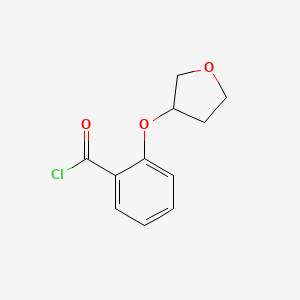
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the phenylethanamine moiety. One common synthetic route involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The phenylethanamine group can then be introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts, solvents, and temperature control. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenylethanamine moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the oxadiazole moiety into other compounds.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, thereby disrupting DNA synthesis and cell division . It may also interfere with signaling pathways like NF-kB and focal adhesion kinase, leading to reduced cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine can be compared with other oxadiazole derivatives such as:
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Similar in structure but with a hydroxyl group instead of the phenylethanamine moiety
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an aniline group attached to the oxadiazole ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and phenylethanamine group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10(12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJJVRCEYCYVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)



![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)


![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)

